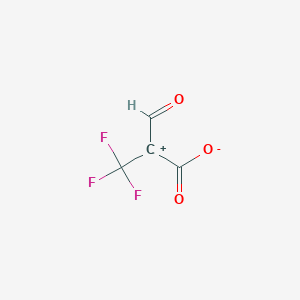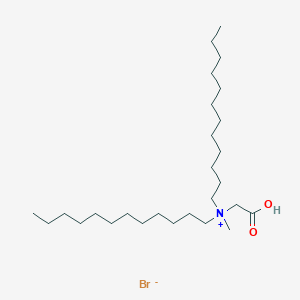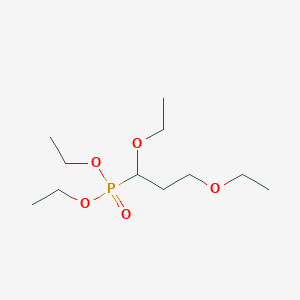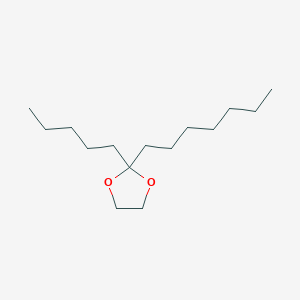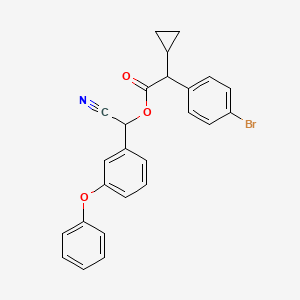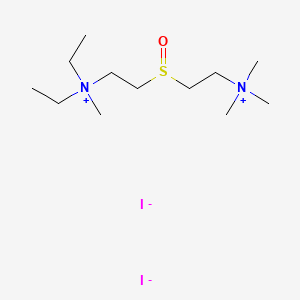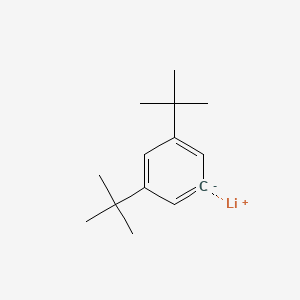
lithium;1,3-ditert-butylbenzene-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,3-ditert-butylbenzene-5-ide is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-ditert-butylbenzene-5-ide typically involves the reaction of 1,3-ditert-butylbenzene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,3-ditert-butylbenzene-5-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and transition metal oxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and carbon dioxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: New organolithium compounds or other substituted benzene derivatives.
Scientific Research Applications
Lithium;1,3-ditert-butylbenzene-5-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of lithium;1,3-ditert-butylbenzene-5-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. This reactivity is facilitated by the electron-donating effects of the tert-butyl groups, which stabilize the negative charge on the benzene ring. The compound can participate in various reactions, including nucleophilic addition, substitution, and coupling reactions, targeting molecular pathways involving electrophilic species.
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: A precursor to lithium;1,3-ditert-butylbenzene-5-ide, lacking the lithium atom.
Lithium tert-butoxide: Another organolithium compound with different reactivity and applications.
Lithium phenylacetylide: An organolithium compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both lithium and tert-butyl groups, which confer distinct reactivity and stability. The tert-butyl groups provide steric hindrance, protecting the lithium atom and enhancing its nucleophilicity, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
62907-84-0 |
|---|---|
Molecular Formula |
C14H21Li |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
lithium;1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C14H21.Li/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6;/h8-10H,1-6H3;/q-1;+1 |
InChI Key |
OUHQJQRZCYVUPB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC(=C[C-]=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

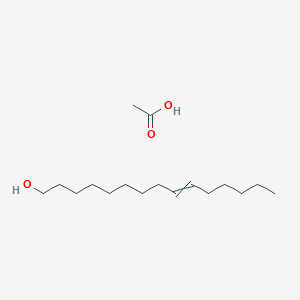
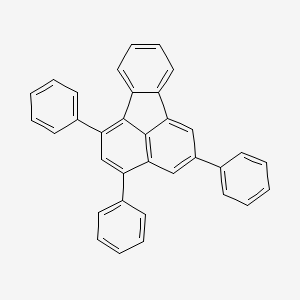
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
